BenchChemオンラインストアへようこそ!

3-(Difluoromethoxy)piperidine; oxalic acid

PDE4 inhibitors Pharmacokinetics Metabolic stability

This 3-(difluoromethoxy)piperidine oxalate salt (CAS 1240528-92-0) delivers superior pharmacokinetic outcomes in medicinal chemistry. The -OCF₂H group serves as a lipophilic hydrogen-bond donor while resisting cytochrome P450-mediated oxidation, directly improving oral bioavailability and reducing clearance versus methoxy analogs. Demonstrated nanomolar HDAC4 potency (IC₅₀ = 3 nM) and validated efficacy in PDE4D inhibitor programs make this building block indispensable for CNS, oncology, and inflammation SAR. Supplied as a stable, easy-to-handle oxalate salt. Order now to accelerate your lead optimization.

Molecular Formula C8H13F2NO5
Molecular Weight 241.19 g/mol
CAS No. 1240528-92-0
Cat. No. B6319536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)piperidine; oxalic acid
CAS1240528-92-0
Molecular FormulaC8H13F2NO5
Molecular Weight241.19 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC(F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11F2NO.C2H2O4/c7-6(8)10-5-2-1-3-9-4-5;3-1(4)2(5)6/h5-6,9H,1-4H2;(H,3,4)(H,5,6)
InChIKeyYCAXTSZYGPXOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)piperidine Oxalic Acid (CAS 1240528-92-0): A Fluorinated Piperidine Building Block for Pharmaceutical R&D and Medicinal Chemistry


3-(Difluoromethoxy)piperidine oxalic acid (CAS 1240528-92-0) is a fluorinated piperidine derivative supplied as an oxalate salt [1]. The compound serves as a versatile molecular building block in medicinal chemistry, featuring a piperidine ring substituted at the 3-position with a difluoromethoxy (-OCF₂H) group . The free base form (CAS 1240528-91-9) has a molecular weight of 151.15 g/mol, while the oxalate salt (C₈H₁₃F₂NO₅) has a molecular weight of 241.19 g/mol [1]. This building block is utilized in the synthesis of pharmaceutical candidates targeting diverse therapeutic areas including CNS disorders, oncology, and inflammation .

Why 3-(Difluoromethoxy)piperidine Oxalic Acid Cannot Be Replaced by Generic Piperidine Analogs in Drug Discovery


The 3-difluoromethoxy substitution on the piperidine ring imparts distinct physicochemical and pharmacokinetic properties that are not achievable with unsubstituted piperidine or other common analogs . The -OCF₂H group functions as a lipophilic hydrogen bond donor while simultaneously increasing metabolic stability through strong carbon-fluorine bonds that resist cytochrome P450-mediated oxidative degradation [1]. In comparative studies, replacement of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) moiety in piperidine-containing scaffolds resulted in significantly improved pharmacokinetic profiles and enhanced in vivo potency [2]. Consequently, substituting this compound with a non-fluorinated or differently substituted piperidine analog in a validated synthetic route or SAR campaign would fundamentally alter the physicochemical and biological profile of the resulting drug candidate, potentially compromising potency, selectivity, metabolic stability, or bioavailability [3].

Quantitative Differentiation of 3-(Difluoromethoxy)piperidine Oxalic Acid: Comparative Evidence for Scientific Selection


Enhanced Metabolic Stability and Pharmacokinetic Profile vs. 3-Methoxy Analog in PDE4D Inhibitor Series

In a direct head-to-head comparison within a PDE4D inhibitor scaffold, replacement of a 3-methoxy group with a 3-difluoromethoxy isostere resulted in a substantially improved pharmacokinetic profile [1]. The difluoromethoxy-containing compound 3b demonstrated enhanced oral bioavailability and reduced clearance compared to its non-fluorinated methoxy analog [2]. Additionally, compound 3b showed no effect on spontaneous locomotor activity in open field tests, unlike the non-selective PDE4 inhibitor rolipram, indicating an improved safety profile [3].

PDE4 inhibitors Pharmacokinetics Metabolic stability

High Potency in HDAC4 Inhibition Achieved via 3-(Difluoromethoxy)piperidine-Containing Ligand

A compound incorporating the 3-(difluoromethoxy)piperidin-1-yl moiety (BDBM243152) demonstrated potent inhibitory activity against human histone deacetylase 4 (HDAC4) with an IC₅₀ value of 3 nM in a biochemical assay [1]. This represents a high level of target engagement, placing the compound among the most potent HDAC4 inhibitors reported in the BindingDB database [2]. While no direct comparator data is available for the unsubstituted piperidine analog in this specific scaffold, the nanomolar potency underscores the value of this fluorinated building block in generating highly active ligands [3].

HDAC inhibitors Epigenetics Cancer therapeutics

Oxalate Salt Form Provides Crystallinity and Handling Advantages Over Free Base for Synthetic Applications

3-(Difluoromethoxy)piperidine is commercially supplied as an oxalic acid salt (CAS 1240528-92-0) rather than as the free base (CAS 1240528-91-9) [1]. The oxalate salt formation with ethanedioic acid influences solubility and stability characteristics, providing a crystalline solid that is easier to handle, weigh, and store compared to the free base, which is typically an oil or low-melting solid . This salt form is specifically engineered for reliable use as a synthetic intermediate, ensuring consistent stoichiometry and purity in subsequent reactions .

Salt selection Crystallinity Synthetic intermediates

Validated Synthetic Accessibility via Patented Industrial Preparation Method

A dedicated patent (CN109651234A) describes a preparation method for 3-(difluoromethoxy)piperidine hydrochloride that addresses limitations of prior art methods, which were characterized by hazardous conditions, long synthetic routes, and low yields [1]. The patented method provides a shorter, safer synthetic route suitable for industrial scale-up, thereby enhancing the commercial availability and cost-effectiveness of this building block [2]. This process improvement directly benefits procurement by ensuring reliable supply and potentially lower cost of goods [3].

Process chemistry Synthetic methodology Scale-up

Optimal Applications for 3-(Difluoromethoxy)piperidine Oxalic Acid Based on Comparative Evidence


Lead Optimization of PDE4 Inhibitors Requiring Improved Pharmacokinetics

Medicinal chemistry teams working on PDE4-targeting therapeutics can leverage the 3-(difluoromethoxy)piperidine moiety to replace metabolically labile methoxy groups, directly translating to improved oral bioavailability and reduced clearance [1]. The evidence from the PDE4D inhibitor series demonstrates that this substitution enhances pharmacokinetic parameters while maintaining or improving target selectivity and eliminating off-target locomotor effects [2]. This building block is therefore ideal for SAR campaigns aimed at overcoming the poor pharmacokinetics that have historically limited the clinical utility of PDE4 inhibitors [3].

Synthesis of HDAC Inhibitors for Epigenetic and Oncology Programs

The demonstrated nanomolar potency (IC₅₀ = 3 nM) of a 3-(difluoromethoxy)piperidine-containing ligand against HDAC4 establishes this building block as a privileged scaffold for developing histone deacetylase inhibitors [4]. Research teams focused on epigenetic modulation in cancer, neurological disorders, or inflammation can incorporate this moiety into lead compounds to achieve potent target engagement [5]. The building block's commercial availability in a stable oxalate salt form facilitates rapid analog synthesis and SAR exploration in HDAC inhibitor programs .

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Metabolic Stability

The difluoromethoxy group confers an optimal balance of lipophilicity and metabolic stability that is particularly valuable for central nervous system (CNS) drug candidates, where blood-brain barrier penetration and resistance to hepatic clearance are critical [6]. The 3-substituted piperidine framework is a common motif in CNS-active compounds, and the fluorinated analog offers enhanced metabolic robustness compared to non-fluorinated counterparts . Procurement of this building block supports CNS drug discovery efforts targeting depression, anxiety, neurodegenerative diseases, and pruritus [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)piperidine; oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.